3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the class of pyrazolopyridines, which are characterized by a fused ring system that combines a pyrazole and a pyridine. The specific structure of this compound includes a bromine atom at the 3-position and a methyl group at the 5-position of the pyrazole ring. This unique arrangement contributes to its distinct chemical properties, making it a subject of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 52090-78-5. It is classified as an organic heterocyclic compound, specifically within the broader category of nitrogen-containing heterocycles. Its structural characteristics place it among compounds that exhibit various pharmacological activities, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in several signaling pathways related to cell proliferation and differentiation.
The synthesis of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine typically involves several steps, starting from commercially available precursors. One common synthetic route is the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to form an intermediate compound. This intermediate is then treated with para-methoxybenzyl chloride (PMB-Cl) to protect the NH group, leading to the formation of a key intermediate that can undergo further reactions to introduce desired substituents.
The general reaction conditions include:
The molecular formula for 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is C_8H_7BrN_2. The compound features a fused bicyclic structure consisting of a five-membered pyrazole ring and a six-membered pyridine ring.
3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions:
Common reagents used in these reactions include sodium hydride for nucleophilic substitution and lithium aluminum hydride for reduction processes.
The primary mechanism of action for 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with tropomyosin receptor kinases. Upon binding, it inhibits their activity, leading to reduced phosphorylation events that are crucial for signal transduction pathways such as Ras/Erk and PI3K/Akt.
Studies indicate that derivatives of this compound exhibit significant inhibition of cell proliferation in various cancer cell lines, including Km-12 cells. The pharmacokinetic profile suggests good plasma stability with minimal interaction with cytochrome P450 isoforms, except CYP2C9.
The presence of both bromine and methyl groups contributes to its reactivity profile, allowing it to participate in diverse chemical transformations while maintaining stability under standard laboratory conditions.
3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine has been explored for its potential applications in:
This compound’s unique structure and biological activity make it a valuable candidate for further research and development within pharmaceutical sciences.
Scaffold-hopping strategies have enabled efficient access to the 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine core by leveraging established methodologies for related heterocyclic systems. A prominent approach involves the ring formation from pyridine precursors, where 2-chloro-3-cyanopyridine derivatives undergo cyclization with hydrazine hydrate. This method capitalizes on the nucleophilic displacement of chlorine followed by intramolecular attack on the nitrile group, yielding 3-aminopyrazolo[4,3-b]pyridines that can be subsequently brominated at C3 [10]. Alternative routes employ functionalized pyrazole intermediates, particularly 5-aminopyrazoles, which act as 1,3-dinucleophiles. These react with 1,3-biselectrophiles like β-ketoesters or enolizable carbonyls under Huisgen-type conditions to construct the pyridine ring. Dichloroethane (DCE) co-solvent implementations have enhanced scalability and purity in these reactions, eliminating the need for intermediate purification [2]. Recent adaptations include microwave-assisted cyclization in solvent-free systems, achieving 96% yield in 15 minutes at 50°C – a significant improvement over traditional reflux methods requiring hours [10].
Table 1: Scaffold-Hopping Approaches to Pyrazolo[4,3-b]pyridine Core
Precursor Type | Reagent/Conditions | Key Intermediate | Advantages |
---|---|---|---|
2-Chloro-3-cyanopyridine | Hydrazine hydrate, ethylene glycol, 165°C | 3-Amino-1H-pyrazolo[4,3-b]pyridine | High regioselectivity |
5-Amino-3-methylpyrazole | 1,3-Dicarbonyls, glacial AcOH, reflux | 5-Methyl-1H-pyrazolo[4,3-b]pyridin-4(5H)-one | Direct C5-methyl incorporation |
α,β-Unsaturated ketones | Cyanothioacetamide/piperidine → hydrazonoyl halides | 3-Amino-4-substituted derivatives | Flexible C4 functionalization |
2-Chloronicotinaldehyde | Hydrazine hydrate, ethanol, reflux | Unsubstituted pyrazolo[4,3-b]pyridine | Facile C3 bromination post-cyclization |
Buchwald-Hartwig amination serves as a pivotal step for installing nitrogen-based substituents at the C5 position of brominated pyrazolopyridine scaffolds. Optimization studies reveal that Pd₂(dba)₃ with rac-BINAP as a ligand system in tetrahydrofuran (THF), using sodium tert-butoxide (NaOtBu) as base, achieves 62–75% coupling yields with primary, secondary, and aromatic amines [2]. This methodology proves particularly valuable for generating aniline derivatives essential for kinase inhibitor pharmacophores. Notably, the reaction efficiency is heavily influenced by the N-protecting group strategy: N1-protected substrates (e.g., SEM-protected analogues) afford near-quantitative yields (97%), while N2-protected isomers exhibit moderate reactivity due to steric constraints. The choice of phosphine ligand is critical for suppressing β-hydride elimination side products when employing aliphatic amines.
Table 2: Buchwald-Hartwig Amination Scope with Bromopyrazolopyridines
Amine Coupling Partner | Catalyst System | Base/Solvent | Yield (%) | Application Example |
---|---|---|---|---|
Morpholine | Pd₂(dba)₃/rac-BINAP | NaOtBu/THF | 75 | TRK inhibitor intermediates [5] |
3-Aminobenzoate | Pd₂(dba)₃/XPhos | Cs₂CO₃/dioxane | 68 | Carboxylate-functionalized derivatives |
2,5-Difluorobenzylamine | Pd(OAc)₂/BINAP | K₃PO₄/toluene | 62 | Angiogenesis inhibitors |
Piperazine | Pd₂(dba)₃/dtbbpy | NaOtBu/DMF | 84 | Kinase hinge-binding motifs |
Miyaura borylation transforms 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine into versatile boronic ester intermediates, enabling extensive C3 and C5 derivatization. Iridium-catalyzed C–H borylation using [Ir(OMe)(COD)]₂/dtbbpy (dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridyl) exhibits exclusive C3 regioselectivity in anhydrous THF at 80°C [2]. The resulting pinacol boronate esters undergo Suzuki-Miyaura cross-coupling under distinct conditions based on N-protection:
Simultaneous one-pot borylation/Suzuki sequences have been implemented for N1-PMB-protected substrates, demonstrating compatibility with heteroaryl bromides and electron-deficient aryl chlorides [5] [6]. This strategy is instrumental for generating fragment libraries for drug discovery, particularly when coupled with vectorial diversification approaches.
Strategic N-protection is indispensable for directing functionalization to specific ring positions in 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine. The choice of protecting group significantly impacts both regioselectivity and reaction efficiency:
Table 3: Protecting Group Performance in Pyrazolopyridine Functionalization
Protecting Group | Regioselectivity | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
Mesyl (Ms) | N1-selective | NaOH/MeOH, 50°C | Prone to C3 migration |
Tetrahydropyran (THP) | Time-dependent (N1/N2) | HCl/MeOH, RT | Acid-sensitive substrates incompatible |
SEM | Base-controlled (NaH → N1; R₂NH → N2) | TBAF/THF or AlCl₃/CH₂Cl₂ | Compatible with organometallic reactions |
PMB | N1-selective | TFA/DCM (1:1), 25°C | Stable under Suzuki conditions |
Solvent and catalyst selection critically influence reaction kinetics and selectivity in pyrazolopyridine synthesis:
Table 4: Solvent/Catalyst Effects on Key Transformations
Reaction Type | Optimal Solvent | Catalyst/Additive | Temperature | Yield Enhancement |
---|---|---|---|---|
C-H Borylation | Anhydrous THF | [Ir(OMe)(COD)]₂/dtbbpy | 80°C | 73% → 88% with molecular sieves |
Suzuki Coupling (N2-protected) | DMAc/toluene (3:1) | Pd(dppf)Cl₂/CuCl | 90°C | 31% → 48% with Cu additive |
N-Alkylation | DCM | - | 0°C → RT | Minimizes dialkylation (<5%) |
C7 Metalation | THF/hexane (2:1) | TMPMgCl·LiCl | -40°C | 42% → 66% with controlled addition |
Compounds Mentioned in Article
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7